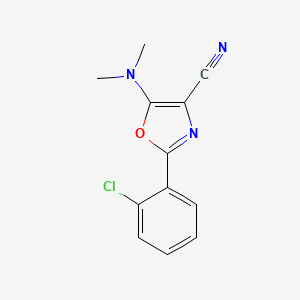
2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile, also known as CNO, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. CNO is a synthetic compound that has been extensively studied for its potential use in neuroscience research as a tool for optogenetics, a technique that allows researchers to control neural activity using light.
作用機序
2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile activates DREADDs by binding to a specific site on the receptor, leading to a conformational change that activates downstream signaling pathways. This results in the modulation of neural activity, allowing researchers to control the firing of specific neurons in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile has been shown to have minimal effects on physiological processes in the body, making it a safe and effective tool for optogenetics research. Studies have shown that 2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile has no significant effects on heart rate, blood pressure, or body temperature, indicating that it is well-tolerated in vivo.
実験室実験の利点と制限
2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile has several advantages as a tool for optogenetics research, including its high selectivity for DREADDs, its minimal effects on physiological processes, and its ability to be administered systemically. However, there are also limitations to its use, including the fact that it can take several hours to reach peak activity in vivo, and that its effects can be variable depending on the specific DREADD used.
将来の方向性
There are several potential future directions for research involving 2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile and optogenetics. One area of interest is the development of new DREADDs with improved properties, such as increased selectivity or faster kinetics. Another area of interest is the use of 2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile in combination with other optogenetic tools, such as channelrhodopsins or halorhodopsins, to allow for more precise control of neural activity. Additionally, there is potential for the use of 2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile in clinical applications, such as the treatment of neurological disorders like epilepsy or Parkinson's disease.
合成法
2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with dimethylamine and acetonitrile. The resulting compound is then subjected to cyclization and oxidation to form 2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed coupling reactions.
科学的研究の応用
2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile has been used extensively in neuroscience research as a tool for optogenetics, which involves the use of light to control neural activity. 2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile is a unique compound that can activate a modified form of the muscarinic acetylcholine receptor, known as the Designer Receptor Exclusively Activated by Designer Drugs (DREADD). This allows researchers to selectively activate or inhibit specific neural circuits, providing a powerful tool for studying the neural basis of behavior.
特性
IUPAC Name |
2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-16(2)12-10(7-14)15-11(17-12)8-5-3-4-6-9(8)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRAYEALNRDZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5750761.png)
![3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5750779.png)
![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5750792.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5750805.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone](/img/structure/B5750810.png)



![2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5750838.png)